molecular formula C10H13NO3 B8656034 N-[2-(Furan-2-yl)-2-oxoethyl]-2-methylpropanamide CAS No. 88352-97-0

N-[2-(Furan-2-yl)-2-oxoethyl]-2-methylpropanamide

Cat. No. B8656034
Key on ui cas rn: 88352-97-0
M. Wt: 195.21 g/mol
InChI Key: GEAUWUZGLTXKCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04642313

Procedure details

16.0 g of (2-furylcarbonyl)methylamine hydrochloride, 20.5 g of sodium bicarbonate and 11.4 g of isobutyryl chloride are treated in the same manner as described in Preparation 1-(1). 13.0 g of N-isobutyryl-(2-furylcarbonyl)methylamine are thereby obtained. Yield: 67.0%
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[O:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[C:7]([CH2:9][NH2:10])=[O:8].C(=O)(O)[O-].[Na+].[C:16](Cl)(=[O:20])[CH:17]([CH3:19])[CH3:18]>>[C:16]([NH:10][CH2:9][C:7]([C:3]1[O:2][CH:6]=[CH:5][CH:4]=1)=[O:8])(=[O:20])[CH:17]([CH3:19])[CH3:18] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
Cl.O1C(=CC=C1)C(=O)CN
Name
Quantity
20.5 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
11.4 g
Type
reactant
Smiles
C(C(C)C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as described in Preparation 1-(1)

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)(=O)NCC(=O)C=1OC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.